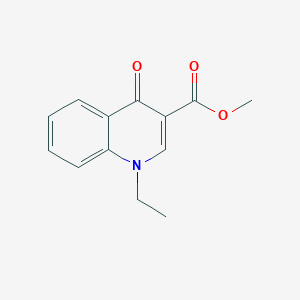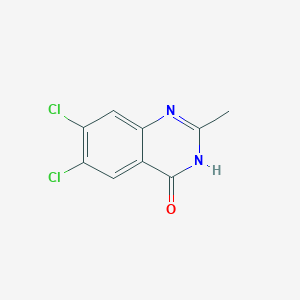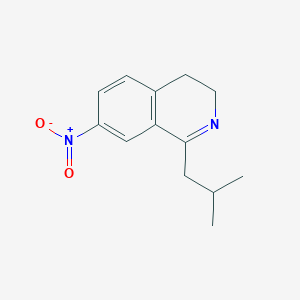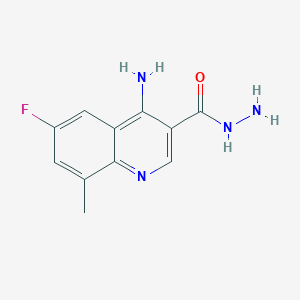![molecular formula C8H11ClN4Si B11878536 4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 257298-06-9](/img/structure/B11878536.png)
4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine: is a heterocyclic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of a chlorine atom at the 4th position and a trimethylsilyl group at the 1st position of the pyrazolo[3,4-d]pyrimidine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps. One common method includes the following steps:
Preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: This can be achieved by dissolving 2-cyano-3-(1,3-dioxolane) ethyl propionate in ethanol, adding alkali and formamidine acetate, and heating the mixture to reflux.
Introduction of the trimethylsilyl group: The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is then reacted with a trimethylsilylating agent, such as trimethylsilyl chloride, in the presence of a base like triethylamine to introduce the trimethylsilyl group at the 1st position.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic aromatic substitution: The chlorine atom at the 4th position can be substituted by nucleophiles under appropriate conditions.
Cross-coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic aromatic substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Suzuki-Miyaura coupling: This reaction involves the use of boronic acids or esters, a palladium catalyst, and a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or water.
Major Products:
Substituted pyrazolopyrimidines: Depending on the nucleophile used, various substituted derivatives can be obtained.
Biaryl compounds: Products of Suzuki-Miyaura coupling reactions are typically biaryl compounds with diverse functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine is used as a building block in organic synthesis to create more complex molecules with potential biological activity .
Biology and Medicine:
Anticancer research: Derivatives of this compound have shown promising activity against various cancer cell lines, making it a valuable scaffold for developing new anticancer agents.
Neurobiology: It has been studied for its potential role in modulating neurological pathways and receptors.
Industry:
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Agrochemicals: It is also explored for its potential use in the development of new agrochemicals with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example:
Kinase inhibition: Some derivatives act as kinase inhibitors, blocking the activity of enzymes involved in cell signaling pathways that regulate cell growth and survival.
Apoptosis induction: Certain compounds induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Comparación Con Compuestos Similares
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares the core structure but lacks the trimethylsilyl group, resulting in different reactivity and applications.
Pyrido[2,3-d]pyrimidines: These compounds have a similar heterocyclic framework but differ in the position and nature of substituents, leading to variations in biological activity and chemical properties.
Uniqueness: The presence of the trimethylsilyl group in 4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine imparts unique steric and electronic properties, enhancing its reactivity in certain chemical reactions and its potential as a pharmacophore in drug discovery .
Propiedades
Número CAS |
257298-06-9 |
|---|---|
Fórmula molecular |
C8H11ClN4Si |
Peso molecular |
226.74 g/mol |
Nombre IUPAC |
(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)-trimethylsilane |
InChI |
InChI=1S/C8H11ClN4Si/c1-14(2,3)13-8-6(4-12-13)7(9)10-5-11-8/h4-5H,1-3H3 |
Clave InChI |
XWTAGHQJTVZPGN-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N1C2=C(C=N1)C(=NC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(2-Oxo-2H-chromen-4-YL)vinyl]acetamide](/img/structure/B11878465.png)
![(1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol](/img/structure/B11878474.png)



![1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11878511.png)
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11878519.png)





